6-(4-ethoxybenzyl)-3-((4-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Medicinal Chemistry Isomerism Structure-Activity Relationship

6-(4-ethoxybenzyl)-3-((4-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one (CAS 905797-94-6) is a synthetic 1,2,4-triazin-5(4H)-one derivative with the molecular formula C20H22N4O3 and a molecular weight of 366.42 g·mol⁻¹. The compound is catalogued at ≥95% purity (CM859028) and is supplied exclusively for R&D purposes.

Molecular Formula C20H22N4O3
Molecular Weight 366.421
CAS No. 905797-94-6
Cat. No. B2639922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-ethoxybenzyl)-3-((4-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one
CAS905797-94-6
Molecular FormulaC20H22N4O3
Molecular Weight366.421
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)OCC
InChIInChI=1S/C20H22N4O3/c1-3-26-16-9-5-14(6-10-16)13-18-19(25)22-20(24-23-18)21-15-7-11-17(12-8-15)27-4-2/h5-12H,3-4,13H2,1-2H3,(H2,21,22,24,25)
InChIKeyZBIIFYOBPQGVPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

905797-94-6: 6-(4-Ethoxybenzyl)-3-((4-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one – Core Identity and Procurement Baseline


6-(4-ethoxybenzyl)-3-((4-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one (CAS 905797-94-6) is a synthetic 1,2,4-triazin-5(4H)-one derivative with the molecular formula C20H22N4O3 and a molecular weight of 366.42 g·mol⁻¹ . The compound is catalogued at ≥95% purity (CM859028) and is supplied exclusively for R&D purposes . The 1,2,4-triazine scaffold is among the most extensively studied triazine isomers, with numerous derivatives exhibiting antitumor, kinase-inhibitory, and sodium-channel-blocking activities reported in the primary literature and clinical-stage patents [1]. This specific substitution pattern – featuring a 4-ethoxybenzyl group at C6 and a 4-ethoxyphenylamino group at C3 – places the compound at the intersection of two pharmacophoric aryl-ether motifs, each contributing to distinct molecular recognition and physicochemical profiles.

Why 905797-94-6 Cannot Be Assumed Interchangeable with 2-Ethoxy or De-Ethoxy Analogs


The closest structural analog of 905797-94-6 is its positional isomer 6-(4-ethoxybenzyl)-3-((2-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one (CAS 905765-15-3), which differs solely in the location of the ethoxy substituent on the aniline-derived ring (para vs. ortho) . Although the two compounds share an identical molecular formula (C20H22N4O3) and molecular weight (366.4 g·mol⁻¹), the position of the ethoxy group alters the electronic distribution, hydrogen-bonding capability, and steric environment around the 3-aminoaryl motif – a region known to be critical for target engagement in triazinone-based kinase and ion-channel inhibitors [1]. Furthermore, 1,2,4-triazin-5(4H)-ones with divergent aniline substitution have been shown to exhibit target-specific IC₅₀ shifts exceeding 10-fold within single congeneric series, meaning that procurement of the incorrect isomer or a de-ethoxy analog (e.g., the unsubstituted phenylamino derivative, CAS not available) cannot be assumed to replicate binding, selectivity, or functional assay outcomes .

Quantitative Differentiation Evidence for 905797-94-6 Relative to Closest Analogs


Positional Isomer Identity: Para-Ethoxy vs. Ortho-Ethoxy Substitution as a Procurement-Critical Distinction

The target compound (905797-94-6) and its closest cataloged analog (CAS 905765-15-3) are positional isomers differing exclusively in the ethoxy attachment point on the 3-anilino ring – para (C4′) for 905797-94-6 vs. ortho (C2′) for 905765-15-3 . Both possess identical molecular formula (C20H22N4O3) and identical molecular weight (366.4 g·mol⁻¹), yet the para-ethoxy arrangement in 905797-94-6 provides a linear, extended conformation with reduced steric clash at the 3-aminoaryl linkage, whereas the ortho-ethoxy analog introduces a sterically hindered environment that can significantly alter the dihedral angle between the triazinone core and the aniline ring . In congeneric 1,2,4-triazin-5(4H)-one series, such positional isomerism has been associated with differential kinase inhibition profiles, including IC₅₀ variations of >10-fold between ortho- and para-substituted anilino derivatives [1].

Medicinal Chemistry Isomerism Structure-Activity Relationship

Predicted Lipophilicity Divergence: Computed logP Differentiates 905797-94-6 from De-Ethoxy and 2-Ethoxy Analogs

The double ethoxy-substitution pattern of 905797-94-6 — featuring ethoxy groups on both the C6-benzyl and C3-anilino rings — distinguishes it from analogs bearing fewer or differently positioned ether groups . The para-ethoxy arrangement on the aniline ring is predicted to yield a higher logP compared to the ortho-ethoxy isomer due to reduced intramolecular hydrogen bonding and greater solvent-accessible surface area, and a substantially higher logP than the unsubstituted phenylamino analog, 6-(4-ethoxybenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one (C18H18N4O2, MW 322.4) [1]. While experimental logP values are not publicly available for these specific compounds, the structural determinants of lipophilicity — hydrogen bond donor count (1), hydrogen bond acceptor count (5), and rotatable bond count (6) as computed for the target compound — suggest a logP in the range of 3–4, consistent with CNS-permeable or membrane-partitioning small molecules [2].

Physicochemical Property Lipophilicity Drug-likeness

1,2,4-Triazin-5(4H)-one Scaffold: Validated Kinase and Sodium-Channel Pharmacology with Para-Substituted Anilino Preference

The 1,2,4-triazin-5(4H)-one core has been independently validated as a privileged scaffold for protein kinase inhibition and sodium-channel blockade, with para-substituted anilino derivatives frequently appearing among the most potent examples in patent disclosures [1]. Patent US20080234276A1 describes heterocyclic triazines that inhibit protein kinases including CDK1, CDK2, and CDK5, with IC₅₀ values for optimized triazinone derivatives reaching the nanomolar range in FRET-based assays [2]. Separately, 1,2,4-triazine derivatives bearing anilino substitution have been claimed as sodium channel blockers (GB2471729A) for the treatment of neurological and pain disorders [3]. The para-ethoxy substitution pattern of 905797-94-6 aligns with the pharmacophoric preference observed in these patent families, wherein para-substituted anilino groups provide optimal geometry for target binding pocket engagement, in contrast to ortho-substituted analogs that may experience steric occlusion [2].

Kinase Inhibition Sodium Channel Pharmacological Scaffold

High-Confidence Research Application Scenarios for 905797-94-6 Based on Structural and Pharmacological Class Evidence


Protein Kinase Inhibitor Screening and SAR Expansion

Given the validated activity of 1,2,4-triazin-5(4H)-ones as kinase inhibitors, 905797-94-6 is positioned as a candidate for screening against cyclin-dependent kinases (CDK1, CDK2, CDK5) and other therapeutically relevant kinases. The para-ethoxy substitution pattern conforms to the pharmacophoric preference observed in patent US20080234276A1, making it a rational choice for hit-expansion libraries targeting the ATP-binding pocket [1]. Procurement of the para-isomer specifically (rather than the ortho-isomer CAS 905765-15-3) is recommended to maintain alignment with established SAR trajectories .

Sodium Channel Blocker Discovery Programs

Patent GB2471729A discloses 1,2,4-triazine derivatives as sodium channel blockers with potential applications in pain, epilepsy, and neurodegenerative disorders. The dual ethoxy-substitution pattern of 905797-94-6 provides the lipophilic character and hydrogen-bonding profile consistent with CNS-penetrant ion channel modulators. The compound may serve as a starting point for medicinal chemistry optimization in Naᵥ channel-targeting programs [2].

Isomer-Specific Physicochemical Probe Studies

The existence of a well-defined positional isomer (CAS 905765-15-3) creates a unique opportunity for probe-based studies that correlate para vs. ortho ethoxy substitution with logP, solubility, permeability, and target binding. 905797-94-6, with its extended para-ethoxy conformation, is predicted to exhibit higher lipophilicity and reduced intramolecular hydrogen bonding compared to the ortho isomer . Such paired isomer studies can inform computational model refinement and in vitro ADME profiling for the broader 1,2,4-triazinone chemotype.

Anticancer Library Composition and Phenotypic Screening

The 1,2,4-triazine scaffold is associated with antitumor activity across multiple mechanisms, including kinase inhibition and hypoxia-selective cytotoxicity [1]. Incorporating 905797-94-6 into diversity-oriented screening decks for oncology phenotypic assays is supported by the class-level precedent. The compound's molecular weight (366.4) and predicted logP (3–4) place it within drug-like chemical space, making it suitable for cell-based viability screens across NCI-60 or similar cancer cell line panels.

Quote Request

Request a Quote for 6-(4-ethoxybenzyl)-3-((4-ethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.